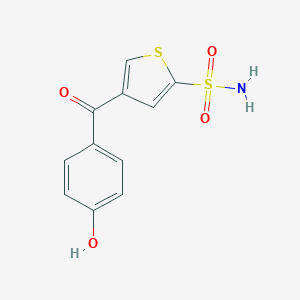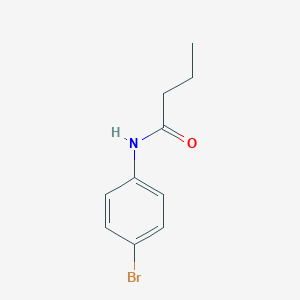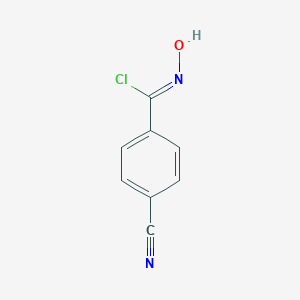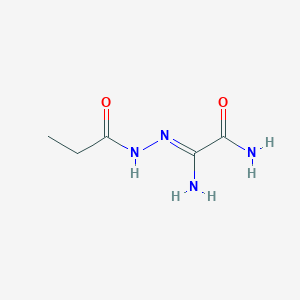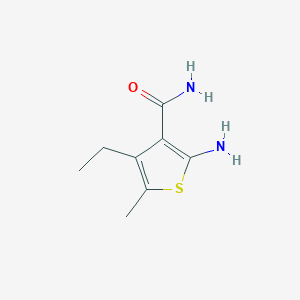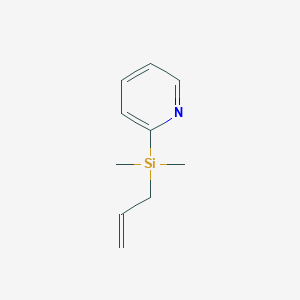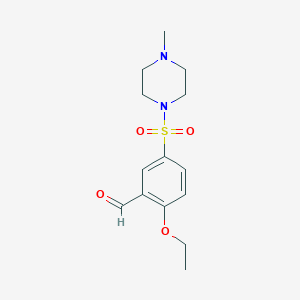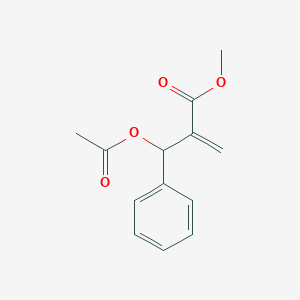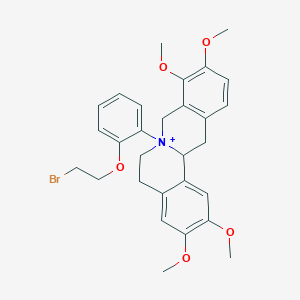
7-(Bromoethoxyphenyl)tetrahydropalmatine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Bromoethoxyphenyl)tetrahydropalmatine (BEP) is a synthetic compound that belongs to the class of tetrahydroprotoberberine alkaloids. It has been widely studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 7-(Bromoethoxyphenyl)tetrahydropalmatine is not fully understood, but it is thought to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and opioid systems. 7-(Bromoethoxyphenyl)tetrahydropalmatine has been shown to act as a dopamine receptor antagonist, which may contribute to its analgesic and anti-addictive effects. It has also been shown to modulate the activity of the mu and delta opioid receptors, which may contribute to its analgesic and anti-addictive effects.
Efectos Bioquímicos Y Fisiológicos
7-(Bromoethoxyphenyl)tetrahydropalmatine has been shown to have various biochemical and physiological effects in animal models and human clinical trials. It has been shown to reduce pain sensitivity and increase pain threshold in animal models of acute and chronic pain. It has also been shown to reduce withdrawal symptoms and drug-seeking behavior in animal models of opioid addiction. In addition, 7-(Bromoethoxyphenyl)tetrahydropalmatine has been shown to have neuroprotective effects and improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(Bromoethoxyphenyl)tetrahydropalmatine has several advantages for lab experiments, including its relatively simple synthesis method and its well-characterized pharmacological properties. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 7-(Bromoethoxyphenyl)tetrahydropalmatine, including further studies on its mechanism of action and potential therapeutic applications. One area of research could be the development of novel 7-(Bromoethoxyphenyl)tetrahydropalmatine derivatives with improved pharmacological properties and reduced toxicity. Another area of research could be the investigation of 7-(Bromoethoxyphenyl)tetrahydropalmatine as a potential treatment for other neurological disorders, such as Alzheimer's disease and Huntington's disease. Overall, 7-(Bromoethoxyphenyl)tetrahydropalmatine has shown promising results in preclinical and clinical studies, and further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
7-(Bromoethoxyphenyl)tetrahydropalmatine can be synthesized using various methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline intermediate, which is then brominated and alkylated to form 7-(Bromoethoxyphenyl)tetrahydropalmatine. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a secondary amine to form a β-amino carbonyl intermediate, which is then brominated and reduced to form 7-(Bromoethoxyphenyl)tetrahydropalmatine.
Aplicaciones Científicas De Investigación
7-(Bromoethoxyphenyl)tetrahydropalmatine has been studied for its potential therapeutic applications in various areas, including pain management, addiction treatment, and neurological disorders. It has been shown to have analgesic effects in animal models of acute and chronic pain, as well as in human clinical trials. 7-(Bromoethoxyphenyl)tetrahydropalmatine has also been studied for its potential to treat opioid addiction, as it has been shown to reduce withdrawal symptoms and drug-seeking behavior in animal models. In addition, 7-(Bromoethoxyphenyl)tetrahydropalmatine has been investigated for its potential to treat neurological disorders such as Parkinson's disease, as it has been shown to have neuroprotective effects and improve motor function in animal models.
Propiedades
Número CAS |
121447-96-9 |
|---|---|
Nombre del producto |
7-(Bromoethoxyphenyl)tetrahydropalmatine |
Fórmula molecular |
C29H33BrNO5+ |
Peso molecular |
555.5 g/mol |
Nombre IUPAC |
7-[2-(2-bromoethoxy)phenyl]-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium |
InChI |
InChI=1S/C29H33BrNO5/c1-32-26-10-9-19-15-24-21-17-28(34-3)27(33-2)16-20(21)11-13-31(24,18-22(19)29(26)35-4)23-7-5-6-8-25(23)36-14-12-30/h5-10,16-17,24H,11-15,18H2,1-4H3/q+1 |
Clave InChI |
NPSIQLUTTDUDNB-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)C5=CC=CC=C5OCCBr)OC)OC)C=C1)OC |
SMILES canónico |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)C5=CC=CC=C5OCCBr)OC)OC)C=C1)OC |
Sinónimos |
7-(bromoethoxyphenyl)tetrahydropalmatine 7-BEBTP 7-bromoethoxybenzene-tetrahydropalmatine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



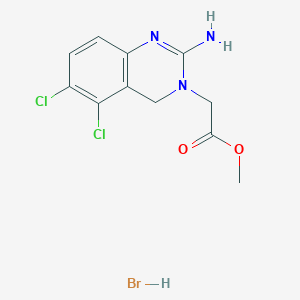
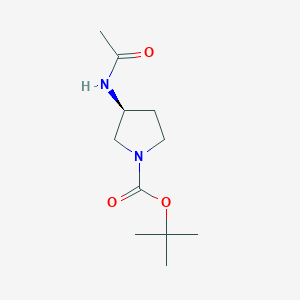
![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)
